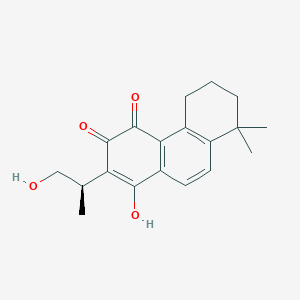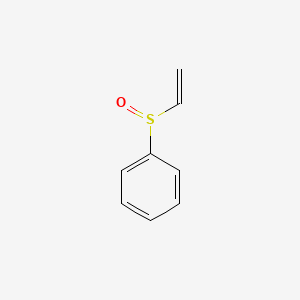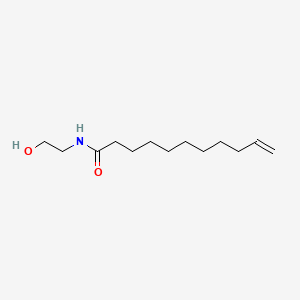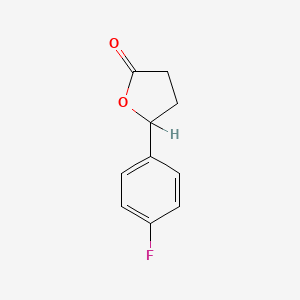
gamma-(4-Fluorophenyl)-gamma-butyrolactone
Descripción general
Descripción
Gamma-(4-Fluorophenyl)-gamma-butyrolactone, also known as 4-Fluorophenibut, is a GABA B receptor agonist . It is selective for the GABA B receptor over the GABA A receptor . The drug is a GABA analogue and is closely related to baclofen (β-(4-chlorophenyl)-GABA), tolibut (β-(4-methylphenyl)-GABA), and phenibut (β-phenyl-GABA) .
Synthesis Analysis
The synthesis of compounds related to gamma-(4-Fluorophenyl)-gamma-butyrolactone has been reported in the literature. For instance, the synthesis, characterization, spectral, and fluorescence properties of bis (4-fluorophenyl)-methoxy substituted nickel phthalocyanine were reported . Another study focused on the synthesis, crystal growth, and extensive characterization of a fluorinated chalcone .Molecular Structure Analysis
The molecular structure of gamma-(4-Fluorophenyl)-gamma-butyrolactone is characterized by a GABA analogue structure with a fluorophenyl group .Aplicaciones Científicas De Investigación
Gamma-Butyrolactone in Biosynthesis
Gamma-butyrolactone is utilized in the biosynthesis of polyesters. In a study by Doi, Segawa, and Kunioka (1990), copolyesters of 3-hydroxybutyrate (3HB) and 4-hydroxybutyrate (4HB) were produced using gamma-butyrolactone as the carbon source. The research showed that different concentrations of gamma-butyrolactone in the culture solution influenced the 4HB fraction in copolyester, demonstrating the role of gamma-butyrolactone in polyester biosynthesis (Doi, Segawa, & Kunioka, 1990).
Role in Antibiotic Production and Differentiation
Gamma-butyrolactones are significant in Streptomyces species, where they regulate antibiotic production and morphological differentiation. Takano (2006) discussed the molecular mechanisms of gamma-butyrolactones in several Streptomyces species, highlighting their critical role in the regulation of antibiotic biosynthesis clusters and the sensing of environmental and physiological signals (Takano, 2006).
Synthesis of Fluoroalkylated Gamma-Butyrolactones
Xiao et al. (2005) developed a method for synthesizing fluoroalkylated gamma-butyrolactones. They demonstrated a convenient synthesis process through the reaction of fluoroalkyl iodides with 4-pentenoic acid, followed by treatment with triethylamine. This research provides insights into the synthesis methods of fluoroalkylated gamma-butyrolactones, a significant advancement in chemical synthesis (Xiao et al., 2005).
Electrolyte Solvents in Lithium Batteries
Ue (1994) researched the use of gamma-butyrolactone as an electrolyte solvent in lithium batteries. The study focused on the conductivities of lithium and quaternary ammonium salts in gamma-butyrolactone, providing valuable information for its application in high-energy battery technologies (Ue, 1994).
Polymerization Properties of Gamma-Butyrolactone
Houk, Jabbari, Hall, and Alemán (2008) explored the reasons why gamma-butyrolactone does not polymerize despite its ring strain. Their study provides insights into the molecular and thermochemical aspects influencing the polymerizability of gamma-butyrolactone, contributing to the understanding of its chemical properties (Houk, Jabbari, Hall, & Alemán, 2008).
Chemosynthesis of Bioresorbable Poly(gamma-Butyrolactone)
Moore, Adhikari, and Gunatillake (2005) reviewed advances in the synthesis of poly(gamma-butyrolactone), highlighting its potential in tissue-engineering applications. They discussed the properties and bioresorbability of this polymer, underscoring its significance in the biomedical field (Moore, Adhikari, & Gunatillake, 2005).
Direcciones Futuras
The future directions for gamma-(4-Fluorophenyl)-gamma-butyrolactone could involve further exploration of its potential therapeutic applications. For instance, PET molecular imaging in drug discovery and development has been highlighted as a promising area for future research . Additionally, the potential role of GABA neurotransmitters in neurovascular decoupling in Autism Spectrum Disorder (ASD) has been speculated , suggesting potential future directions for research into GABA analogues like gamma-(4-Fluorophenyl)-gamma-butyrolactone.
Propiedades
IUPAC Name |
5-(4-fluorophenyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-8-3-1-7(2-4-8)9-5-6-10(12)13-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFNZGXVLAUJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966111 | |
| Record name | 5-(4-Fluorophenyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-(4-Fluorophenyl)-gamma-butyrolactone | |
CAS RN |
51787-96-3 | |
| Record name | γ-(4-Fluorophenyl)-γ-butyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51787-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-(4-Fluorophenyl)-gamma-butyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051787963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Fluorophenyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | γ-(4-fluorophenyl)-γ-butyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



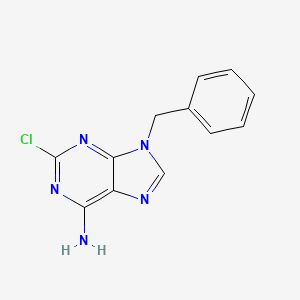
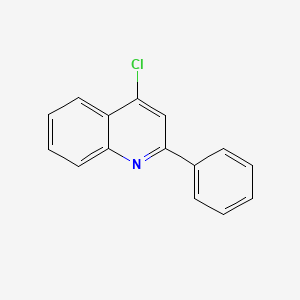
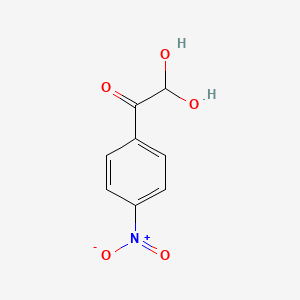
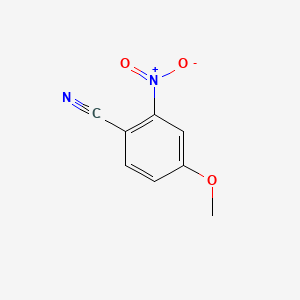

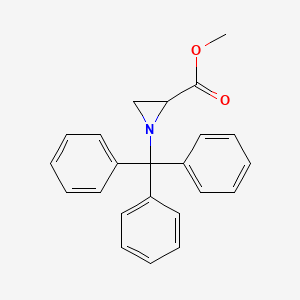
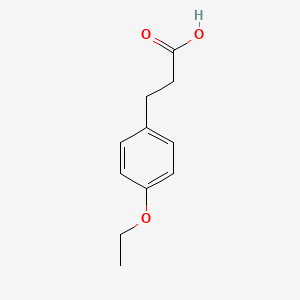
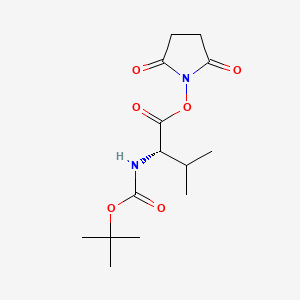
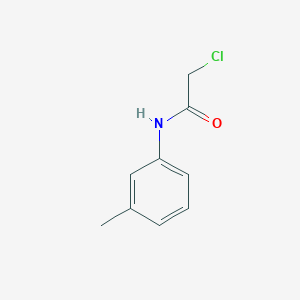
![Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1581064.png)
![6-Oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B1581065.png)
